4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C25H18O3. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-3-hydroxycoumarin with naphthaldehyde under basic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
Scientific Research Applications
4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It exhibits anti-inflammatory and anti-cancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds include other chromenes and coumarins, such as:
4-Methylcoumarin: Shares the chromene core but lacks the naphthalen-1-ylmethoxy group.
3-(Naphthalen-1-ylmethoxy)coumarin: Similar structure but without the methyl group at the 4-position.
6H,7H,8H,9H,10H-Cyclohexa[c]chromen-6-one: Lacks both the methyl and naphthalen-1-ylmethoxy groups.
The uniqueness of 4-METHYL-3-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H22O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |
InChI Key |
OQDMFQZHVWIQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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